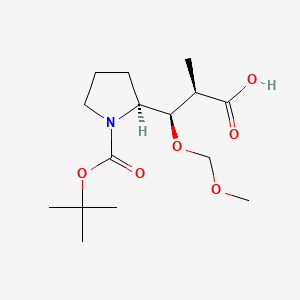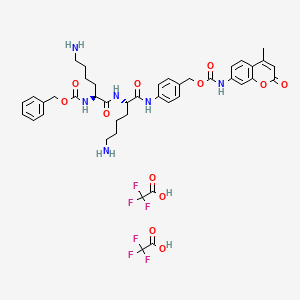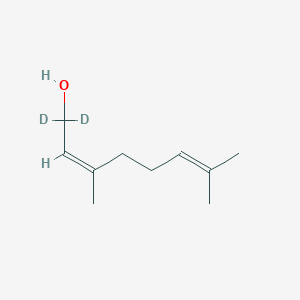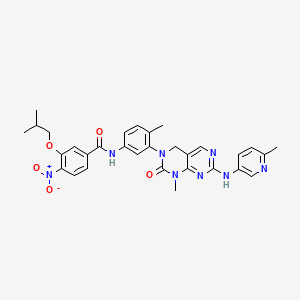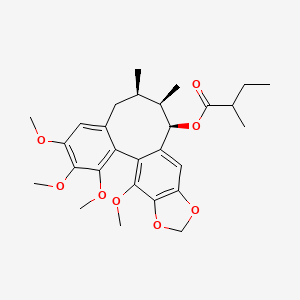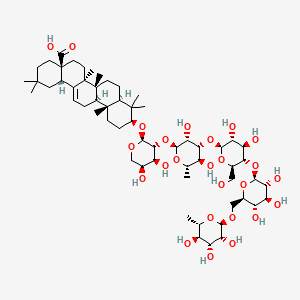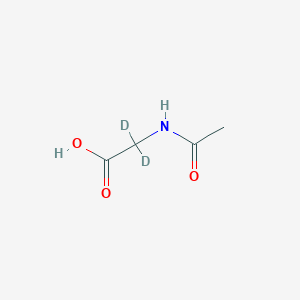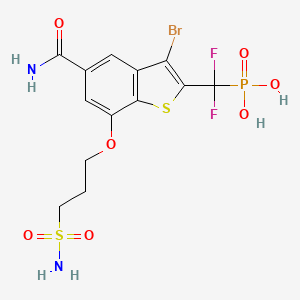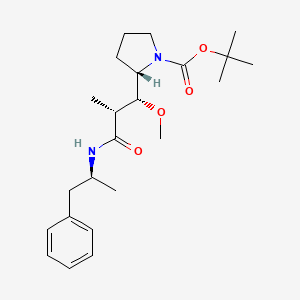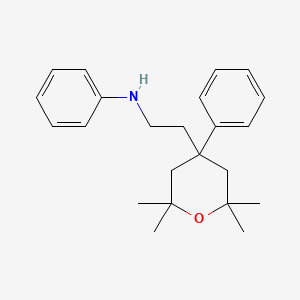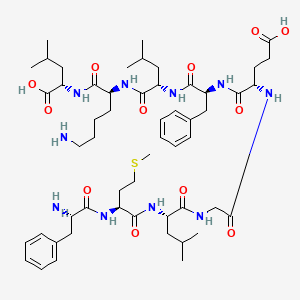
Sucantomotide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucantomotide is an immunological agent used for active immunization, particularly in antineoplastic (anti-cancer) treatments . It is a peptide with the molecular formula C₅₄H₈₄N₁₀O₁₂S and a molecular weight of 1097.37 g/mol . This compound has shown promise in scientific research for its potential to stimulate the immune system to target and destroy cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sucantomotide involves peptide synthesis techniques, which typically include solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Sucantomotide can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to thiols.
Substitution: Substitution reactions involving amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) or thiol-containing compounds.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptide chains with altered side chains.
Wissenschaftliche Forschungsanwendungen
Sucantomotide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in immune system activation and cancer immunotherapy.
Medicine: Explored as a potential therapeutic agent for cancer treatment through active immunization.
Industry: Utilized in the development of peptide-based drugs and vaccines.
Wirkmechanismus
Sucantomotide exerts its effects by stimulating the immune system to recognize and attack cancer cells. The mechanism involves:
Molecular Targets: this compound targets specific antigens on cancer cells, leading to their recognition by immune cells.
Pathways Involved: Activation of T-cells and other immune pathways, resulting in the destruction of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peptide-based Vaccines: Other peptide-based vaccines like Melanoma Antigen Peptide (MAGE) and Human Papillomavirus (HPV) peptides.
Immunological Agents: Compounds like Keytruda (pembrolizumab) and Opdivo (nivolumab) which also stimulate the immune system.
Uniqueness
Sucantomotide is unique in its specific sequence and structure, which allows it to target particular cancer antigens effectively. Its ability to induce a strong immune response makes it a promising candidate for cancer immunotherapy.
Eigenschaften
Molekularformel |
C54H84N10O12S |
|---|---|
Molekulargewicht |
1097.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C54H84N10O12S/c1-32(2)26-41(61-51(72)40(23-25-77-7)59-47(68)37(56)29-35-16-10-8-11-17-35)48(69)57-31-45(65)58-39(21-22-46(66)67)50(71)63-43(30-36-18-12-9-13-19-36)53(74)62-42(27-33(3)4)52(73)60-38(20-14-15-24-55)49(70)64-44(54(75)76)28-34(5)6/h8-13,16-19,32-34,37-44H,14-15,20-31,55-56H2,1-7H3,(H,57,69)(H,58,65)(H,59,68)(H,60,73)(H,61,72)(H,62,74)(H,63,71)(H,64,70)(H,66,67)(H,75,76)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI-Schlüssel |
DGQROMTVYDAXAP-YTAGXALCSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


